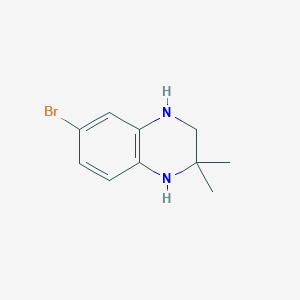
6-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline: is an organic compound belonging to the class of quinoxalines. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. The presence of a bromine atom and two methyl groups in the structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline typically involves the bromination of 2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under light or heat conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process generally includes bromination, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in 6-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form quinoxaline derivatives with different functional groups.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
- Substituted quinoxalines
- Oxidized quinoxaline derivatives
- Reduced tetrahydroquinoxalines
Applications De Recherche Scientifique
Chemistry: 6-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. It serves as a building block for the preparation of more complex molecules .
Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents targeting specific biological pathways .
Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other fine chemicals. Its unique structure allows for the creation of materials with specific properties .
Mécanisme D'action
The mechanism of action of 6-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the dimethyl groups play a crucial role in binding to these targets, leading to the modulation of specific biochemical pathways. The compound may inhibit or activate certain enzymes, affecting cellular processes and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
- 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
- 6-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
- 6-Bromo-2-tetralone
Comparison: Compared to similar compounds, 6-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline exhibits unique reactivity due to the presence of the bromine atom and the dimethyl groups. These functional groups enhance its ability to participate in various chemical reactions, making it a versatile intermediate in organic synthesis. Additionally, its structure allows for specific interactions with biological targets, providing potential therapeutic benefits .
Propriétés
Formule moléculaire |
C10H13BrN2 |
|---|---|
Poids moléculaire |
241.13 g/mol |
Nom IUPAC |
7-bromo-3,3-dimethyl-2,4-dihydro-1H-quinoxaline |
InChI |
InChI=1S/C10H13BrN2/c1-10(2)6-12-9-5-7(11)3-4-8(9)13-10/h3-5,12-13H,6H2,1-2H3 |
Clé InChI |
SSRFMEMOOCCGQK-UHFFFAOYSA-N |
SMILES canonique |
CC1(CNC2=C(N1)C=CC(=C2)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


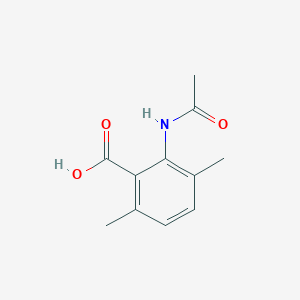
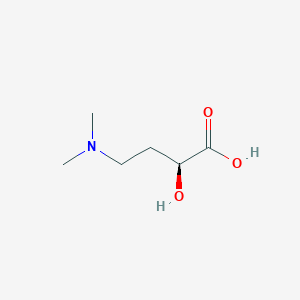
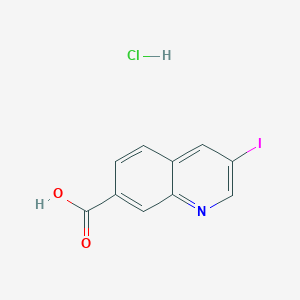


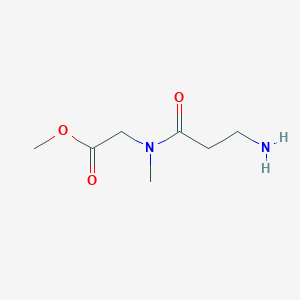



![benzyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methyl]carbamate](/img/structure/B13507865.png)



![rac-methyl (1R,1'R,2S,2'S)-2'-phenyl-[1,1'-bi(cyclopropane)]-2-carboxylate](/img/structure/B13507884.png)
